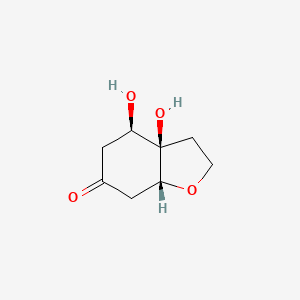

Cleroindicin D

Overview

Description

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one is a natural product found in Clerodendrum indicum with data available.

Scientific Research Applications

Enantioselective Synthesis of Cleroindicins : Wenderski, Huang, & Pettus (2009) detailed the enantioselective syntheses of the chiral members of the cleroindicin family, which demonstrates the synthetic utility of specific starting materials for natural product synthesis. This study may inform the chemical synthesis and analysis of Cleroindicin D (Wenderski, Huang, & Pettus, 2009).

Cytotoxic Clerodane Diterpenes : Vieira-Júnior et al. (2011) isolated clerodane diterpenes from Casearia rupestris, evaluating their cytotoxicity against human cancer cell lines. The study provides a perspective on the potential cytotoxic applications of similar compounds, which could be relevant for this compound (Vieira-Júnior et al., 2011).

Machine Learning in Biomedical Research : Kavakiotis et al. (2017) discussed the application of machine learning in biomedical research, including data mining techniques in diabetes research. While not directly related to this compound, this paper highlights advanced methodologies that could be applied in the research of complex compounds like this compound (Kavakiotis et al., 2017).

Deep Learning in Biomedicine : Mamoshina, Vieira, Putin, & Zhavoronkov (2016) explored the applications of deep learning in biomedicine, including analyzing -omics data. This could be relevant for analyzing complex data sets in this compound research (Mamoshina et al., 2016).

Clinical Trials and Drug Development : Miyamoto, Miyake, Jarskog, Fleischhacker, & Lieberman (2012) critically reviewed the pharmacology and clinical profiles of antipsychotic drugs. Insights from this paper could be relevant for understanding the pathway of this compound from research to potential therapeutic use (Miyamoto et al., 2012).

Safety and Hazards

Future Directions

The future directions for Cleroindicin D research could involve further exploration of its synthesis, molecular structure, and chemical reactions. Additionally, understanding its mechanism of action could open new avenues for its potential applications. The field of catalytic asymmetric dearomatization, which has received considerable attention in recent years, could also provide interesting future directions .

Mechanism of Action

Target of Action

Cleroindicin D is a compound that is structurally similar to Clindamycin . Clindamycin, a lincosamide antibiotic, primarily targets anaerobic bacteria and certain protozoans . It is effective against susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It also shows some activity against protozoans and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Mode of Action

The mode of action of this compound is likely similar to that of Clindamycin due to their structural similarity . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

Given its similarity to clindamycin, it is likely that this compound also affects protein synthesis in bacteria, leading to their death or growth inhibition .

Pharmacokinetics

The synthesis of this compound involves a five-step sequence, including intramolecular epoxidation and reduction . This suggests that the compound may undergo significant metabolic transformations in the body.

Result of Action

Given its structural similarity to clindamycin, it is likely that this compound also inhibits bacterial growth by blocking protein synthesis .

Biochemical Analysis

Biochemical Properties

Cleroindicin D plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the enzyme aldolase, which is involved in the glycolysis pathway. This compound has been shown to activate aldolase, thereby enhancing the glycolytic flux. Additionally, this compound interacts with the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine synthesis. This interaction leads to the phosphorylation and activation of the enzyme, promoting nucleotide biosynthesis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound has been observed to promote cell proliferation by reprogramming metabolic pathways. This includes the activation of glycolysis, the pentose phosphate pathway, and nucleotide synthesis pathways. This compound also influences cell signaling pathways, particularly those involved in cell cycle regulation. The compound has been shown to upregulate the expression of cyclin D1, a key regulator of the cell cycle, thereby promoting cell division .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to aldolase and dihydroorotate dehydrogenase, leading to their activation through phosphorylation. This activation enhances the enzymatic activity of these proteins, thereby promoting glycolysis and nucleotide synthesis. Additionally, this compound has been shown to interact with the transcription factor NF-κB, leading to its activation and subsequent upregulation of target genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its bioactivity and continues to promote cell proliferation and metabolic reprogramming in vitro. In vivo studies have indicated that prolonged exposure to this compound may lead to adaptive changes in cellular metabolism, potentially affecting its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote cell proliferation and metabolic reprogramming without significant adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. These findings highlight the importance of careful dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and pyrimidine synthesis. The compound interacts with key enzymes in these pathways, such as aldolase and dihydroorotate dehydrogenase, leading to their activation and enhanced metabolic flux. Additionally, this compound has been shown to influence the levels of various metabolites, including glucose-6-phosphate, ribose-5-phosphate, and uridine monophosphate, thereby modulating overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound has been shown to interact with glucose transporters, facilitating its uptake into cells. Once inside the cell, this compound is distributed to various subcellular compartments, including the cytoplasm and mitochondria. The compound’s localization within these compartments is essential for its bioactivity and its ability to modulate metabolic pathways .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key metabolic enzymes and signaling proteins. Additionally, the compound has been observed to accumulate in the mitochondria, where it influences mitochondrial metabolism and energy production. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct the compound to its sites of action within the cell .

Properties

IUPAC Name |

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRIMXADTYBMJR-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C(CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Cleroindicin D and how was it confirmed?

A1: this compound is a tricyclic epoxide natural product. Its molecular formula is C16H22O5 and its molecular weight is 294.3 g/mol. The structure of this compound, originally assigned based on spectroscopic data, was later revised and confirmed through a novel stereocontrolled total synthesis. [, ] This synthesis, starting from p-peroxy quinols, allowed for the unambiguous determination of the relative and absolute configuration of this compound. []

Q2: How can this compound be synthesized effectively?

A2: this compound can be synthesized in a highly enantioselective manner using a chiral catalyst to perform a site-selective silylation of a specific 1,2,3-triol intermediate. [] This method offers significant advantages over traditional dihydroxylation approaches, enabling the preparation of enantiomerically enriched silyl-protected triols that are otherwise challenging to obtain. [] The utility of this catalytic process was demonstrated through the total syntheses of not only this compound but also Cleroindicins F and C, highlighting its versatility and effectiveness in natural product synthesis. []

Q3: What are the potential applications of this compound and related compounds in drug discovery?

A3: While the provided research primarily focuses on the isolation, structural elucidation, and synthesis of this compound, its co-isolation with other bioactive compounds like Cleroindicins C and F from Clerodendrum indicum suggests potential therapeutic avenues. [] This plant has a history of use in traditional medicine for treating malaria and rheumatism. [] Further research is needed to elucidate the specific biological targets and activities of this compound, which could inform its potential applications in drug discovery for various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.